4-Amino-3-methylbiphenyl
Overview
Description
4-Amino-3-methylbiphenyl is an organic compound with the molecular formula C13H13N. It is a derivative of biphenyl, where an amino group is attached to the fourth position and a methyl group is attached to the third position of the biphenyl structure.
Mechanism of Action
Target of Action
It has been suggested that histone deacetylase 2 (hdac2) and methyltransferase-like 3 (mettl3) could potentially be affected by this compound .
Biochemical Pathways
The specific biochemical pathways affected by 4-Amino-3-methylbiphenyl are currently unknown. Biochemical pathways are complex networks of chemical reactions that occur in living organisms, and understanding the specific pathways affected by a compound can provide insights into its mechanism of action .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
Understanding these effects can provide insights into the compound’s therapeutic potential and possible side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Amino-3-methylbiphenyl involves the Suzuki coupling reaction. This method uses 4-Bromo-2-methylaniline and phenylboronic acid as starting materials. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium diacetate, and a base like tripotassium phosphate tribasic. The reaction is conducted in an inert atmosphere at a temperature of around 100°C for about one hour .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-methylbiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it into different amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino or methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products Formed:
Oxidation: Quinones, nitroso derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated biphenyls, alkylated biphenyls.
Scientific Research Applications
4-Amino-3-methylbiphenyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic properties, including its role as an antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Amino-3-methylbiphenyl can be compared with other biphenyl derivatives such as 4-Amino-2-methylbiphenyl, 4-Amino-4-methylbiphenyl, and 3-Amino-4-methylbiphenyl .
Uniqueness:
- The unique positioning of the amino and methyl groups in this compound gives it distinct chemical and physical properties compared to its isomers. This positioning can influence its reactivity, solubility, and interaction with other molecules .
Properties
IUPAC Name |
2-methyl-4-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFBISYQIGCOQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2036829 | |
Record name | 4-Amino-3-methylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2036829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63019-98-7 | |
Record name | 3-Methyl[1,1′-biphenyl]-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63019-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-methylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063019987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3-methylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2036829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-3-METHYLBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BX74AD4BS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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